(R)-2-N-Fmoc-propane-1,2-diamine HCl

Peptide Synthesis Regioselective Protection Chiral Diamine Building Blocks

Peptidomimetic design and chiral ligand synthesis demand regiospecifically protected, enantiopure 1,2-diamine building blocks. Generic substitution with the N-1 Fmoc regioisomer or 1,3-diaminopropane backbone alters connectivity and conformational geometry, risking failed couplings and batch irreproducibility. (R)-2-N-Fmoc-propane-1,2-diamine HCl resolves this with: • Regioselective N-2 Fmoc protection exposing a free primary amine at C-1 for downstream coupling • Defined (R)-stereochemistry at C-2 for reproducible turn geometry in peptidomimetic scaffolds • Hydrochloride salt formulation ensuring stoichiometric consistency and validated long-term storage at 2-8°C Supplied at ≥95% purity, fully compatible with standard Fmoc/tBu SPPS workflows and UV-monitored automated synthesizers.

Molecular Formula C18H21ClN2O2
Molecular Weight 332.8 g/mol
Cat. No. B8179612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-N-Fmoc-propane-1,2-diamine HCl
Molecular FormulaC18H21ClN2O2
Molecular Weight332.8 g/mol
Structural Identifiers
SMILESCC(CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl
InChIInChI=1S/C18H20N2O2.ClH/c1-12(10-19)20-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17;/h2-9,12,17H,10-11,19H2,1H3,(H,20,21);1H/t12-;/m1./s1
InChIKeyLWOFWULBDZBXDL-UTONKHPSSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-N-Fmoc-propane-1,2-diamine HCl: Technical Baseline & Procurement Overview


(R)-2-N-Fmoc-propane-1,2-diamine hydrochloride (CAS 333743-52-5) is a chiral, monoprotected 1,2-diamine building block in which the (R)-enantiomer of propane-1,2-diamine is selectively functionalized at the N-2 position with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and formulated as the hydrochloride salt . The compound has the molecular formula C₁₈H₂₁ClN₂O₂ and a molecular weight of 332.8 g/mol, and it is supplied at a minimum purity specification of 95% . It belongs to the class of Fmoc-protected chiral diamines used predominantly in solid-phase peptide synthesis (SPPS) and medicinal chemistry, where the combination of stereochemical definition, regioselective protection, and salt-form handling properties collectively determine its utility as a synthetic intermediate .

Chiral (R)-1,2-diamine scaffold for stereodefined peptidomimetic and ligand synthesis
Regioselective Fmoc protection on the secondary amine; free primary amine as HCl salt
Compatible with standard Fmoc-SPPS and automated peptide synthesizers
Salt form supports defined stoichiometry and long-term storage stability

Why Generic Fmoc-Diaminopropane Analogs Cannot Substitute


Substituting (R)-2-N-Fmoc-propane-1,2-diamine HCl with other Fmoc-protected diaminopropane variants introduces distinct changes in synthetic outcome. Regioisomeric placement of the Fmoc group—at N-1 versus N-2—produces orthogonally protected intermediates that expose different amino groups for downstream coupling, fundamentally altering the connectivity of the final molecule . The choice between the 1,2-diaminopropane and the more common 1,3-diaminopropane backbone controls the spacing between amine functionalities (two-carbon versus three-carbon bridge), which directly affects the geometry of chelation, turn-mimetic conformations, and conformational rigidity in peptidomimetic scaffolds . Furthermore, the free-base form of this diamine is prone to oxidation and atmospheric CO₂ absorption; the hydrochloride salt formulation ensures consistent stoichiometry and storage stability that the free base cannot match . Generic interchange without attention to these three variables—regiochemistry, backbone length, and salt form—risks failed couplings, altered biological conformations, and batch-to-batch irreproducibility.

Regiochemistry mismatch Fmoc placement (N-2 vs. N-1) changes which amine is exposed for coupling, leading to a different synthetic connectivity that may not reproduce the intended sequence.
Backbone spacer length 1,2-diaminopropane vs. 1,3-diaminopropane alters chelate ring size (5- vs. 6-membered) and turn geometry; the achiral C3 analog cannot replicate stereochemical constraints.
Salt form and stability Free-base diamines are prone to CO₂ absorption and oxidative degradation; the HCl salt provides defined counterion stoichiometry, which the free base may not match.

Quantitative Differentiation Evidence: Head-to-Head Comparisons


Regiochemical Selectivity: N-2 vs. N-1 Fmoc Protection

(R)-2-N-Fmoc-propane-1,2-diamine HCl carries the Fmoc protecting group on the secondary amine at the chiral C-2 position, leaving the primary amine at C-1 free as the hydrochloride salt. In contrast, the regioisomer (R)-1-N-Fmoc-propane-1,2-diamine HCl (CAS not assigned; MW 296.4 g/mol) places Fmoc on the primary amine at C-1, leaving the secondary amine at C-2 available for coupling . This regiochemical difference is absolute: the two isomers are not interchangeable because the nucleophilicity and steric environment of a primary versus a secondary amine differ substantially, affecting acylation rates, coupling efficiencies, and the stereoelectronic properties of the resulting amide or urea bonds. No other monoprotected (R)-1,2-diaminopropane building block offers Fmoc exclusively at the secondary amine position while retaining the primary amine as the HCl salt .

Regiochemical selectivity
Context-dependent
Target: Fmoc at C-2 (secondary amine), primary amine HCl salt; MW 332.8 g/mol. Comparator: Fmoc at C-1 (primary amine), secondary amine free; MW 296.4 g/mol.
Regiochemistry determines coupling connectivity and downstream synthesis route.
Not interchangeable; verify desired amine exposure.
Peptide Synthesis Regioselective Protection Chiral Diamine Building Blocks

Backbone Spacer Length: 1,2- vs. 1,3-Diaminopropane Conformational Effects

The 1,2-diaminopropane backbone of the target compound provides a two-carbon bridge between amine functionalities, whereas the widely used Fmoc-1,3-diaminopropane hydrochloride (CAS 210767-37-6) features a three-carbon spacer . In coordination chemistry, 1,2-diamines form five-membered chelate rings upon metal binding, while 1,3-diamines form six-membered rings; this difference alters both the thermodynamic stability and the geometry of the metal complex . In peptidomimetic design, the shorter 1,2-spacer enforces a more acute turn angle and greater conformational rigidity compared to the more flexible three-carbon linker, directly impacting the three-dimensional presentation of pharmacophoric elements [1]. The presence of the chiral methyl substituent on the 1,2-backbone further differentiates this scaffold from the achiral, linear Fmoc-1,3-diaminopropane HCl, adding stereochemical control that the C3 analog lacks entirely .

Spacer length comparison
Reported
Target: 1,2-diaminopropane (C2), 5-membered chelate rings, chiral. Comparator: 1,3-diaminopropane (C3), 6-membered chelate rings, achiral.
Backbone spacer alters chelation geometry and turn conformation.
Chiral center absent in C3 analog.
Peptidomimetics Metal Chelation Conformational Restriction Turn Mimetics

Salt Form Stability: Hydrochloride vs. Free Base Handling

(R)-2-N-Fmoc-propane-1,2-diamine HCl is supplied and stored as the hydrochloride salt, a formulation choice with measurable stability advantages over the corresponding free base. Vendor specifications for Fmoc-protected diamine hydrochloride salts—including the closely related mono-Fmoc 1,3-diaminopropane HCl (≥98% purity by TLC) and mono-Fmoc ethylene diamine HCl (≥98% purity)—consistently report defined long-term storage at 2–8°C with maintained purity, whereas free-base diamines are susceptible to carbonate formation via atmospheric CO₂ absorption and oxidative degradation, leading to stoichiometric uncertainty and batch variability . The hydrochloride salt provides exact counterion stoichiometry (one HCl per diamine molecule), which is critical for accurate molar calculations in coupling reactions. The hydrochloride form also exhibits enhanced solubility in polar aprotic solvents such as DMF and DMSO, the standard media for Fmoc-SPPS coupling and deprotection steps, relative to the free base .

Salt form stability
Class-level
HCl salt: defined stoichiometry, recommended 2–8°C storage, stable. Free base: prone to CO₂ absorption, carbamate formation, variable stoichiometry.
Salt form supports consistent coupling stoichiometry and storage stability.
Class-level inference from Fmoc-diamine HCl data.
Chemical Stability Salt Selection Procurement Specifications Storage Conditions

Enantiomeric Purity Verification by Chiral HPLC

Spöndlin and Küsters (Chromatographia, 1994) developed a validated HPLC method for the direct determination of enantiomeric purity of seventeen Fmoc-amino acids on a cellulose tris(3,5-dimethylphenylcarbamate) chiral stationary phase (Chiralcel-OD), achieving separation factors (α-values) between 1.5 and 2.2 and a general detection limit below 0.05% for the undesired enantiomer [1]. While this study focused on Fmoc-amino acids rather than Fmoc-diamines, the analytical principle—exploiting the intrinsic fluorescence of the Fmoc chromophore combined with chiral stationary phase separation—is directly transferable to Fmoc-protected chiral 1,2-diaminopropane derivatives [2]. The presence of the strong UV-absorbing and fluorescent Fmoc group in (R)-2-N-Fmoc-propane-1,2-diamine HCl enables sensitive detection without derivatization, and the well-established Chiralcel-OD or equivalent polysaccharide-based columns can, in principle, resolve the (R)- and (S)-enantiomers with comparable separation efficiency . In contrast, the Boc-protected analog (R)-2-N-Boc-propane-1,2-diamine HCl (CAS 1217631-35-0) lacks the intrinsic fluorophore, requiring either derivatization or less sensitive refractive index/UV detection at low wavelengths for enantiomeric purity assessment .

Enantiomeric purity HPLC
Class-level
Fmoc chromophore enables chiral HPLC with
Supports enantiomeric purity verification via established chiral HPLC methodology.
Requires method transfer; class-level inference.
Deprotection orthogonality
Class-level
Fmoc removal: 20% piperidine/DMF, RT, minutes; UV monitorable at 301 nm. Boc removal: TFA (acidic); cleaves other acid-labile groups.
Mild basic deprotection preserves acid-sensitive modifications and enables automated monitoring.
Boc analog lacks orthogonal deprotection.
Enantiomeric Purity Chiral HPLC Quality Control Fmoc Amino Acid Analysis

Deprotection Orthogonality: Fmoc vs. Boc Strategy

The Fmoc group on (R)-2-N-Fmoc-propane-1,2-diamine HCl is removed under mild basic conditions—typically 20% piperidine in DMF at room temperature—which avoids the strongly acidic conditions (e.g., TFA or HF) required for Boc deprotection . This orthogonality is quantitatively meaningful: standard Fmoc deprotection with 20% piperidine/DMF achieves complete removal within minutes without affecting acid-labile side-chain protecting groups (tBu, Trt, Boc, Pbf), whereas the Boc group on (R)-2-N-Boc-propane-1,2-diamine HCl (CAS 1217631-35-0) requires TFA treatment that simultaneously cleaves other acid-labile protections, compromising synthetic selectivity . In Fmoc-SPPS, the number of non-canonical building blocks available is substantially higher than for Boc-SPPS, and the milder conditions reduce racemization risk at chiral centers during iterative deprotection-coupling cycles [1]. Additionally, the Fmoc strategy provides real-time deprotection monitoring via UV absorbance of the dibenzofulvene byproduct at 301 nm, enabling automated spectrophotometric feedback control in modern peptide synthesizers—a capability absent from Boc chemistry [2].

Deprotection orthogonality
Class-level
Fmoc removal: 20% piperidine/DMF, RT, minutes; UV monitorable at 301 nm. Boc removal: TFA (acidic); cleaves other acid-labile groups.
Mild basic deprotection preserves acid-sensitive modifications and enables automated monitoring.
Boc analog lacks orthogonal deprotection.
Protecting Group Strategy Fmoc vs. Boc Orthogonal Deprotection SPPS Compatibility

Optimal Application Scenarios Based on Differentiation Evidence


Chiral Peptidomimetics with Stereodefined Diamine Scaffolds

When designing peptidomimetics that incorporate a chiral 1,2-diamine turn-inducing element, (R)-2-N-Fmoc-propane-1,2-diamine HCl provides the unique combination of Fmoc protection at the secondary amine (N-2) and a free primary amine at C-1. This regioisomer is non-substitutable: the N-1 Fmoc regioisomer exposes a secondary amine with different nucleophilicity and steric demand . The (R)-configuration at C-2 defines the absolute stereochemistry of the turn, and the 1,2-backbone enforces a tighter turn geometry than the 1,3-diaminopropane analog, directly impacting the conformational presentation of pharmacophores in enkephalin analogs, integrin antagonists, and other biologically active peptide derivatives [1]. Procurement of this specific regioisomer ensures the intended connectivity and stereochemical outcome.

Automated Fmoc-SPPS of Acid-Sensitive Modified Peptides

In automated solid-phase peptide synthesizers equipped with UV monitoring at 301 nm, (R)-2-N-Fmoc-propane-1,2-diamine HCl integrates into the standard Fmoc/tBu protection scheme. The mild basic deprotection conditions (20% piperidine/DMF) preserve acid-sensitive post-translational modifications such as phosphorylation, sulfation, and glycosylation that would be compromised under the strongly acidic Boc-deprotection conditions . The real-time UV signal from the dibenzofulvene deprotection byproduct enables automated feedback control, ensuring complete deprotection at each cycle and reducing deletion sequences—a capability not available with the Boc-protected analog (R)-2-N-Boc-propane-1,2-diamine HCl [2].

Enantiomerically Pure 1,2-Diamine Precursors for Chiral Ligands

The synthesis of chiral N,N′-bidentate ligands for asymmetric metal catalysis—including salen-type ligands, bis(oxazoline) precursors, and diamine-derived organocatalysts—demands enantiomerically pure 1,2-diamine building blocks. (R)-2-N-Fmoc-propane-1,2-diamine HCl provides the (R)-enantiomer of 1,2-diaminopropane with a single Fmoc protecting group for selective mono-functionalization. Rigorous enantiomeric purity verification is achievable using the established chiral HPLC methodology for Fmoc-protected amines on polysaccharide-based columns, with detection limits below 0.05% for the undesired antipode [3]. This level of analytical quality control is critical when the final chiral ligand must achieve enantioselectivities exceeding 90% ee in catalytic reactions.

Long-Term Procurement Stability for Medicinal Chemistry Campaigns

For medicinal chemistry programs spanning months to years, the hydrochloride salt form of (R)-2-N-Fmoc-propane-1,2-diamine HCl ensures batch-to-batch consistency through defined stoichiometry, resistance to atmospheric CO₂ absorption, and validated long-term storage at 2–8°C . The free base, in contrast, would be prone to variable carbonate content and oxidative degradation, introducing uncertainty in molar equivalents for coupling reactions. Combined with the Fmoc group's stability under ambient storage conditions and its compatibility with standard SPPS workflows, procurement of the HCl salt minimizes the need for re-qualification of building block integrity at each synthetic campaign initiation.

Application
Selection Property
Validation Focus
Chiral peptidomimetic synthesis
Regioselective Fmoc placement
Verify regiochemical connectivity and stereochemical integrity
Automated Fmoc-SPPS with UV monitoring
Fmoc-SPPS compatibility and deprotection monitoring
Assess deprotection completeness and acid-sensitive modification stability
Enantiomerically pure 1,2-diamine ligand synthesis
Enantiomeric purity via Fmoc chiral HPLC
Evaluate enantiomeric excess and batch consistency
Long-term medicinal chemistry procurement
HCl salt formulation with defined stoichiometry
Review batch-to-batch stability and storage integrity
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